

# Toxicology of Reactive Yellow 185: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Reactive yellow 185*

Cat. No.: *B1168554*

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This document provides a summary of the available toxicological data for the azo dye, **Reactive Yellow 185**, and related reactive dyes. It includes quantitative data from cytotoxicity and mutagenicity studies, alongside detailed protocols for the key experiments cited. This information is intended to guide researchers in assessing the potential hazards of this compound and in designing further toxicological evaluations.

## Data Presentation

The following tables summarize the quantitative toxicological data gathered from available studies on **Reactive Yellow 185** and similar reactive dyes.

Table 1: Acute and In Vitro Toxicity of Reactive Dyes

Test Substance	Endpoint	Test System	Result
Reactive Yellow 18	Cytotoxicity (% Hemolysis)	Human Red Blood Cells	15.1% <a href="#">[1]</a> <a href="#">[2]</a>
Reactive Yellow 86	Acute Oral Toxicity (LD50)	Rat	> 5000 mg/kg <a href="#">[3]</a>
Monochlorotriazinyl Yellow Dye	Cytotoxicity (IC50)	Boar Spermatozoa	135 µg/mL (24h) <a href="#">[4]</a>
Monochlorotriazinyl Yellow Dye	Cytotoxicity (IC50)	Boar Spermatozoa	60 µg/mL (72h) <a href="#">[4]</a>

Table 2: Mutagenicity of Reactive Yellow 18

Test System	Result	% Reduction after Treatment*
Salmonella typhimurium TA98	Mutagenic <a href="#">[1]</a> <a href="#">[2]</a>	81.3% <a href="#">[1]</a> <a href="#">[2]</a>
Salmonella typhimurium TA100	Mutagenic <a href="#">[1]</a> <a href="#">[2]</a>	82.3% <a href="#">[1]</a> <a href="#">[2]</a>

\*After treatment with 20 kGy absorbed dose of gamma radiations with 0.6 mL H<sub>2</sub>O<sub>2</sub>.[\[1\]](#)[\[2\]](#)

## Experimental Protocols

Detailed methodologies for the key toxicological assays are provided below.

### Protocol 1: Hemolytic Assay for Cytotoxicity

This protocol is based on the methodology used to assess the cytotoxicity of Reactive Yellow 18.[\[1\]](#)[\[2\]](#)

1. Objective: To determine the cytotoxic potential of a test substance by measuring its ability to induce hemolysis of red blood cells.

2. Materials:

- Fresh human red blood cells (RBCs)
- Phosphate-buffered saline (PBS)
- Triton X-100 (Positive Control)
- Test substance (e.g., Reactive Yellow 18)
- Spectrophotometer

### 3. Procedure:

- Prepare a stock solution of the test substance in an appropriate solvent.
- Wash fresh human RBCs three times with PBS.
- Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
- In a series of microcentrifuge tubes, add 100 µL of the RBC suspension.
- To the respective tubes, add:
  - 100 µL of PBS (Negative Control)
  - 100 µL of 0.1% Triton X-100 (Positive Control)
  - 100 µL of the test substance at various concentrations.
- Incubate the tubes at 37°C for 1 hour with gentle shaking.
- Centrifuge the tubes at 1500 rpm for 10 minutes.
- Carefully collect the supernatant.
- Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.

4. Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100

## Protocol 2: Ames Test for Mutagenicity

This protocol is a generalized procedure based on the Ames test used for Reactive Yellow 18.

[1][2] The Ames test is a bacterial reverse mutation assay designed to detect mutagenic properties of chemical substances.

1. Objective: To evaluate the mutagenic potential of a test substance by its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.

2. Materials:

- *Salmonella typhimurium* strains (e.g., TA98 for frameshift mutagens, TA100 for base-pair substitution mutagens)
- Top agar (containing a trace amount of histidine)
- Minimal glucose agar plates
- Test substance
- Positive controls (known mutagens for each strain)
- Negative control (solvent used for the test substance)
- S9 fraction (for metabolic activation, optional)

3. Procedure:

- Prepare overnight cultures of the *Salmonella typhimurium* strains.
- Prepare different concentrations of the test substance.
- In a series of sterile test tubes, combine the following:
  - 0.1 mL of the bacterial culture
  - 0.1 mL of the test substance at a specific concentration (or positive/negative control)
  - 0.5 mL of S9 mix (if metabolic activation is being assessed) or buffer.

- Pre-incubate the mixture at 37°C for 20-30 minutes.
- Add 2 mL of molten top agar (kept at 45°C) to each tube and gently vortex.
- Pour the entire contents of the tube onto a minimal glucose agar plate and spread evenly.
- Allow the top agar to solidify.
- Incubate the plates in the dark at 37°C for 48-72 hours.

#### 4. Data Analysis:

- Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
- A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is at least double the spontaneous reversion rate.

## Visualizations

The following diagrams illustrate the general workflow for toxicological assessment and a conceptual representation of a potential mechanism of action for reactive dyes.

Caption: A generalized workflow for the toxicological evaluation of reactive dyes.

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